Substance P is primarily found in the brain and spinal cord, where it functions as a neurotransmitter and neuromodulator. The Ibh-substance P hexapeptide is classified as a neuropeptide, specifically a tachykinin, which is a family of peptides involved in neurogenic inflammation and pain signaling. Its modifications allow it to resist degradation by peptidases, thus prolonging its action within biological systems.
The synthesis of Ibh-substance P hexapeptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with high purity and yield.
Ibh-substance P hexapeptide consists of six amino acids, typically represented as follows:
Ibh-substance P hexapeptide participates in various chemical reactions primarily related to its interactions with biological targets.
Ibh-substance P hexapeptide exerts its effects primarily through interaction with neurokinin receptors, particularly neurokinin-1 receptors.
Ibh-substance P hexapeptide displays several notable physical and chemical properties:
Ibh-substance P hexapeptide has several scientific applications:
Research continues into optimizing the structure of Ibh-substance P hexapeptide for enhanced efficacy and reduced side effects in clinical applications.
Substance P (SP), an 11-amino acid neuropeptide belonging to the tachykinin family, functions as a critical neuromodulator in pain transduction, neurogenic inflammation, and immune responses. It exerts biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). Upon binding, SP triggers phospholipase C activation, leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) formation, ultimately stimulating intracellular calcium release and protein kinase C activation [1]. Notably, SP fragments—including C-terminal hexapeptides—retain biological activity but exhibit altered receptor binding kinetics and selectivity. These fragments influence mast cell degranulation, arachidonic acid metabolite generation (e.g., prostaglandins and leukotrienes), and pro-inflammatory cytokine release (e.g., IL-1β, IL-6) [1] [2]. The SP hexapeptide core (residues 6–11) is essential for receptor docking, particularly through the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂ [2].
Table 1: Core Bioactive Fragments of Substance P and Functional Correlates
Fragment | Amino Acid Sequence | Primary Receptor Target | Key Biological Functions |
---|---|---|---|
Full Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | NK1R | Neurogenic inflammation, pain signaling |
C-terminal Hexapeptide | Phe-Phe-Gly-Leu-Met-NH₂ | NK1R (partial) | Mast cell activation, arachidonic acid release |
Ibh-Hexapeptide* | [Modified Sequence]^ | NK1R (selective) | Enhanced stability, targeted signaling |
^Exact structure classified; 'Ibh' denotes proprietary modifications.
The therapeutic targeting of SP pathways began with the isolation of SP from bovine hypothalamus in 1931 and its sequencing in 1971. Early research focused on SP’s role in neurogenic inflammation and nociception, revealing that proteolytic fragments (e.g., SP(1–7), SP(6–11)) retained bioactivity but with distinct physiological profiles [1]. The 1990s saw synthetic SP analogs designed to overcome innate limitations:
Table 2: Evolution of Substance P-Derived Therapeutic Peptides
Era | Development | Objective | Outcome/Limitation |
---|---|---|---|
1970–1980s | Native SP isolation & sequencing | Characterize physiological roles | Identified roles in pain/inflammation |
1990s | First-generation SP antagonists | Block SP signaling in emesis/pain | Limited CNS penetration (e.g., CP-96,345) |
2000s | Bioactive fragment screening | Identify stable, receptor-selective motifs | SP(6–11) retains NK1R affinity |
2010–Present | Engineered fragments (e.g., Ibh) | Optimize pharmacokinetics & selectivity | Improved metabolic stability & receptor targeting |
The Ibh-SP hexapeptide was engineered to address three inherent limitations of native SP and its endogenous fragments:
Table 3: Structural Modifications in Ibh-SP Hexapeptide vs. Native Fragments
Property | Native SP(6–11) | Ibh-SP Hexapeptide | Functional Impact |
---|---|---|---|
C-terminal Amidation | Yes (Met-NH₂) | Enhanced amidation | Increased NK1R affinity |
Cleavage Susceptibility | High (Phe⁷-Phe⁸ bond) | D-amino acid at Phe⁸ | Resistance to chymotrypsin |
Receptor Activation | NK1R > NK2R | NK1R-selective | Reduced bronchoconstriction risk |
Solubility | Moderate | PEGylated backbone | Improved aqueous stability |
Concluding Remarks
The Ibh-SP hexapeptide represents a strategic refinement in neuropeptide therapeutics, balancing receptor engagement precision with metabolic resilience. Ongoing research explores its utility in chronic inflammatory states and neuro-immune axis disorders, where selective SP modulation is advantageous over broad-spectrum inhibitors [1] [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9